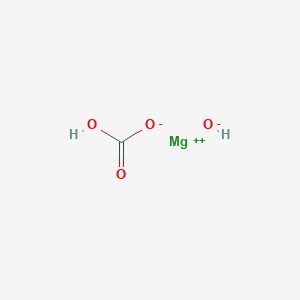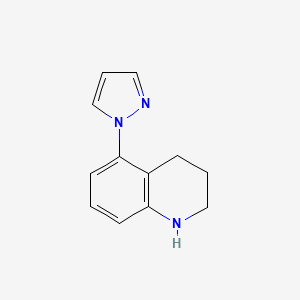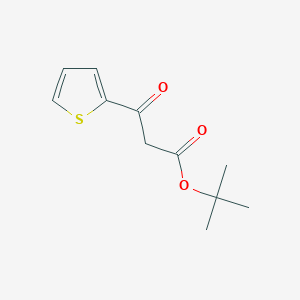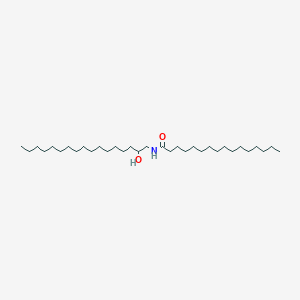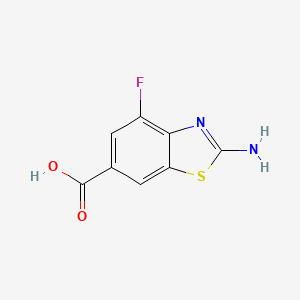
2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid: is a benzothiazole derivative with the following chemical structure:
Structure:C8H5FN2O2S
This compound contains an amino group (NH₂), a fluorine atom (F), and a carboxylic acid group (COOH) attached to a benzothiazole ring. Benzothiazoles are heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes:: Several synthetic pathways lead to the formation of this compound:
Diazo-Coupling: Involves coupling a diazonium salt with an appropriate nucleophile.
Knoevenagel Condensation: Utilizes the reaction between an aldehyde or ketone and malonic acid or its derivatives.
Biginelli Reaction: A multicomponent reaction that combines an aldehyde, urea, and thiourea.
Microwave Irradiation: Accelerates reactions under microwave conditions.
One-Pot Multicomponent Reactions: Efficiently generate complex molecules in a single step.
Industrial Production:: While specific industrial methods for this compound are not widely documented, laboratory-scale synthesis methods can be scaled up for production.
Chemical Reactions Analysis
Reactions::
Oxidation: Can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents can be introduced at various positions on the benzothiazole ring.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Use appropriate halogenating agents (e.g., bromine, chlorine).
Scientific Research Applications
Medicine: Investigated for potential anti-tubercular activity.
Chemistry: Serves as a building block for more complex molecules.
Biology: May have bioactive properties relevant to drug discovery.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, other benzothiazole derivatives exist. Researchers often compare their properties and activities to understand uniqueness and optimize drug design.
Properties
Molecular Formula |
C8H5FN2O2S |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13) |
InChI Key |
IJUUDHDFVRTWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)

